4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both imidazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of bromine and the imidazole moiety can influence the compound’s reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the imidazole and pyrazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole and pyrazole rings can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the role of specific proteins.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-imidazole: Contains only the imidazole ring and lacks the pyrazole moiety.
1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazole: Similar structure but without the bromine atom.
4-Amino-1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazole: Contains an amino group instead of the bromine atom.
Uniqueness
4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the imidazole-pyrazole linkage. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound notable for its unique structural features, including a pyrazole ring, an imidazole moiety, and a bromine substituent. These characteristics contribute to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential applications in antimicrobial and anticancer therapies.
Structural Characteristics
The compound's structure can be summarized as follows:
Feature | Description |
---|---|
Molecular Formula | C8H10BrN5 |
Key Functional Groups | Pyrazole ring, imidazole group, amine group |
Bromine Position | 4-position of the pyrazole ring |
Ethyl Linkage | Connected to the imidazole moiety |
The presence of bromine enhances the compound's reactivity and interaction with biological targets, making it a subject of interest in drug discovery.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism is believed to involve the disruption of microbial cell membranes or inhibition of essential enzymes, which can lead to cell death. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The anticancer properties of this compound have been extensively studied. It has demonstrated inhibitory effects on several cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Renal Cancer
In vitro studies indicate that compounds based on the pyrazole structure can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression .
Table 1: Anticancer Efficacy Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 10 | Induction of apoptosis |
HepG2 (Liver) | 15 | Cell cycle arrest (G0/G1 phase) |
HCT-116 (Colon) | 12 | Inhibition of proliferation |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may bind to key enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It can influence receptor activity, potentially altering signaling pathways critical for cell survival and proliferation.
Case Studies
Recent studies have explored the pharmacological potential of this compound in various experimental settings:
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against breast cancer cells (MDA-MB-231). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with associated apoptosis confirmed through flow cytometry .
Study 2: Antimicrobial Activity
Another investigation focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL for multiple strains, suggesting strong potential as an antimicrobial agent.
Properties
Molecular Formula |
C8H10BrN5 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-bromo-1-(2-imidazol-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10BrN5/c9-7-5-14(12-8(7)10)4-3-13-2-1-11-6-13/h1-2,5-6H,3-4H2,(H2,10,12) |
InChI Key |
COKDKOMZIGFDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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